3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane
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Overview
Description
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is a boron-containing bicyclic compound. Its unique structure, which includes a boron atom integrated into a bicyclic framework, makes it an interesting subject for research in organic chemistry. The presence of boron imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane typically involves the use of boron reagents such as boranes. One common method is the hydroboration of alkenes, where boron is added across the double bond of an alkene. This reaction is often carried out under mild conditions and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. Common industrial methods include the use of borane-tetrahydrofuran complexes and other boron-containing reagents .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane involves its ability to interact with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also act as a Lewis acid, accepting electron pairs from other molecules and catalyzing reactions .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used boron reagent in organic synthesis.
Dicyclohexylborane: Another boron-containing compound used in hydroboration reactions.
Disiamylborane: Known for its use in selective hydroboration reactions.
Uniqueness
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is unique due to its specific bicyclic structure and the presence of a methoxy group. This combination imparts distinct chemical properties, making it useful in specialized applications where other boron reagents may not be as effective .
Properties
CAS No. |
92813-75-7 |
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Molecular Formula |
C12H23BO |
Molecular Weight |
194.12 g/mol |
IUPAC Name |
3-methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane |
InChI |
InChI=1S/C12H23BO/c1-9-4-11-6-10(2)13(14-3)8-12(5-9)7-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
YIKIBCXYIAJGLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(CC(C2)CC1C)C)OC |
Origin of Product |
United States |
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